Cas no 184041-99-4 (N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide)

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is a sulfonamide derivative featuring a benzodioxole moiety, which confers unique reactivity and potential pharmacological relevance. The compound's structure combines a methanesulfonamide group with a benzodioxolylmethyl scaffold, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its electron-rich aromatic system and sulfonamide functionality enhance its utility in designing enzyme inhibitors or receptor modulators. The compound exhibits stability under standard conditions and is amenable to further functionalization, enabling tailored modifications for specific applications. Its well-defined molecular architecture ensures reproducibility in research settings, supporting investigations in drug discovery and biochemical studies.
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide structure
184041-99-4 structure
Product Name:N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide
CAS No:184041-99-4
MF:C9H11NO4S
MW:229.25294137001
MDL:MFCD00447902
CID:2858791
Update Time:2025-05-24

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide
    • N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide
    • n-(3,4-methylenedioxy)benzyl-methanesulfonamide
    • Cambridge id 5373058
    • Oprea1_126857
    • Oprea1_226781
    • HMS1676O11
    • Methanesulfonamide, N-(3,4-methylenedioxybenzyl)-
    • N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide #
    • MDL: MFCD00447902
    • Inchi: 1S/C9H11NO4S/c1-15(11,12)10-5-7-2-3-8-9(4-7)14-6-13-8/h2-4,10H,5-6H2,1H3
    • InChI Key: JAOTTZZWODVWDG-UHFFFAOYSA-N
    • SMILES: S(C)(NCC1=CC=C2C(=C1)OCO2)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 311
  • XLogP3: 0.8
  • Topological Polar Surface Area: 73

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB300739-500 mg
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, 90%; .
184041-99-4 90%
500mg
€678.60 2023-04-26
abcr
AB300739-1 g
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, 90%; .
184041-99-4 90%
1g
€1312.80 2023-04-26
abcr
AB300739-500mg
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, 90%; .
184041-99-4 90%
500mg
€678.60 2025-04-20
abcr
AB300739-1g
N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, 90%; .
184041-99-4 90%
1g
€1312.80 2025-04-20
Ambeed
A931495-1g
N-[(2H-1,3-Benzodioxol-5-yl)methyl]methanesulfonamide
184041-99-4 90%
1g
$611.0 2024-04-22
A2B Chem LLC
AI84669-1mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide
184041-99-4 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI84669-5mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide
184041-99-4 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI84669-10mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide
184041-99-4 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI84669-500mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide
184041-99-4 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI84669-1g
N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide
184041-99-4 >90%
1g
$1295.00 2024-04-20

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:184041-99-4)N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide
Order Number:A1142865
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:56
Price ($):550.0
Email:sales@amadischem.com

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide Related Literature

Additional information on N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide: A Comprehensive Overview

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide, also known by its CAS number 184041-99-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and development. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and recent advancements related to this compound.

The molecular structure of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide comprises a benzodioxole ring system attached to a methanesulfonamide group. The benzodioxole moiety is a fused bicyclic structure consisting of a benzene ring and a dioxole ring. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable component in various chemical reactions and biological assays. The methanesulfonamide group further enhances the compound's reactivity and bioavailability, which are critical factors in drug delivery systems.

Recent studies have highlighted the importance of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide in the development of novel therapeutic agents. Researchers have explored its potential as a kinase inhibitor, which is a crucial target in cancer therapy. The compound's ability to modulate enzymatic activity has been extensively investigated using advanced computational models and in vitro assays. These studies have demonstrated promising results, suggesting that this compound could serve as a lead molecule for the design of more potent and selective kinase inhibitors.

In addition to its pharmacological applications, N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide has also been studied for its role in organic synthesis. Its versatile structure allows for the incorporation of various functional groups, enabling the creation of complex molecules with diverse biological activities. For instance, the compound has been used as an intermediate in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals.

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzodioxole ring through oxidative coupling reactions and the subsequent attachment of the methanesulfonamide group via nucleophilic substitution. These reactions are optimized to ensure high yields and purity, which are essential for downstream applications.

From an environmental perspective, the ecological impact of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide has been evaluated through various toxicity studies. These studies have shown that the compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term effects on ecosystems and to develop strategies for safe disposal and waste management.

In conclusion, N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with its promising pharmacological properties, positions it as a valuable tool in drug discovery and development. As research continues to uncover new insights into its mechanisms of action and synthetic pathways, this compound is expected to play an increasingly important role in advancing modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:184041-99-4)N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide
A1142865
Purity:99%
Quantity:1g
Price ($):550.0
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